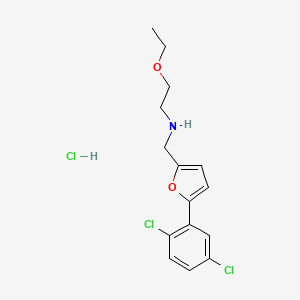![molecular formula C36H36O17 B12627052 [2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate: is a complex organic compound characterized by multiple acetoxy groups and a chromenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and the formation of the chromenyl moiety. The reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate acetylation. The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace acetoxy groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromenyl derivatives.
Substitution: Compounds with new functional groups replacing the acetoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s structure may be explored for its potential interactions with biological macromolecules. It could be used in studies investigating enzyme inhibition or receptor binding.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be optimized to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate involves its interaction with specific molecular targets. The acetoxy groups may facilitate binding to enzymes or receptors, while the chromenyl moiety could participate in redox reactions. The compound’s effects are mediated through pathways involving these molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate: shares similarities with other acetoxy-substituted chromenyl compounds.
This compound: is unique due to its specific arrangement of functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its combination of multiple acetoxy groups and a chromenyl moiety, which confer distinct chemical and biological properties. Its specific stereochemistry also contributes to its unique reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C36H36O17 |
|---|---|
Molekulargewicht |
740.7 g/mol |
IUPAC-Name |
[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C36H36O17/c1-16(37)10-24-11-25(13-30-32(24)26(44)14-28(52-30)23-8-9-27(46-18(3)39)29(12-23)47-19(4)40)51-36-35(50-22(7)43)34(49-21(6)42)33(53-36)31(48-20(5)41)15-45-17(2)38/h8-9,11-14,31,33-36H,10,15H2,1-7H3/t31?,33-,34+,35-,36+/m0/s1 |
InChI-Schlüssel |
JHUNHTOHTUZTKV-HBFCSRGLSA-N |
Isomerische SMILES |
CC(=O)CC1=C2C(=CC(=C1)O[C@H]3[C@H]([C@@H]([C@@H](O3)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=CC2=O)C4=CC(=C(C=C4)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)CC1=C2C(=CC(=C1)OC3C(C(C(O3)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=CC2=O)C4=CC(=C(C=C4)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)
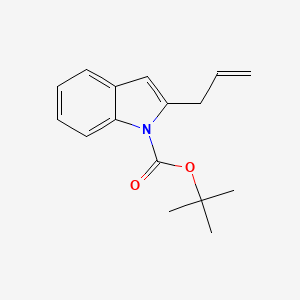
![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)


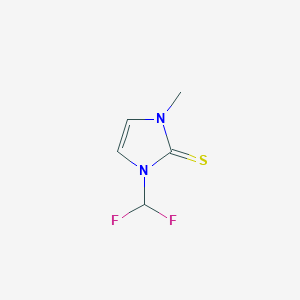
![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)

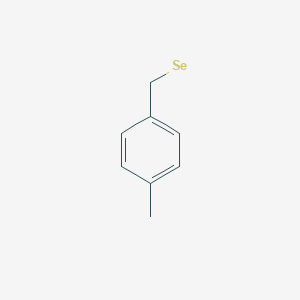
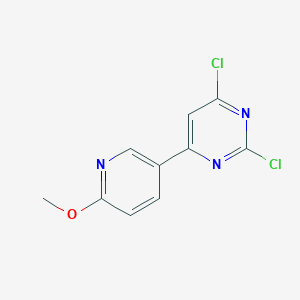

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
